molecular formula C15H16O3 B1145485 Chlorantholide A CAS No. 1372558-33-2

Chlorantholide A

Cat. No.: B1145485
CAS No.: 1372558-33-2
M. Wt: 244.28574
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorantholide A is a sesquiterpene lactone isolated from the plant Chloranthus elatior. It is known for its unique chemical structure and potential biological activities. The compound has the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol .

Scientific Research Applications

Chlorantholide A has been studied for its potential biological activities, including:

In addition to these biological activities, this compound is also used in chemical research to study the structure-activity relationships of sesquiterpene lactones and their derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorantholide A is primarily isolated from natural sources, specifically from the herbs of Chloranthus elatior. The isolation process involves extraction with organic solvents followed by purification using chromatographic techniques. There are no widely reported synthetic routes for this compound, as it is typically obtained through natural extraction.

Industrial Production Methods

The process involves harvesting the plant material, followed by solvent extraction and chromatographic purification to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Chlorantholide A can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.

    Substitution: This reaction can replace hydrogen atoms or functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of Chlorantholide A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The exact molecular targets are still under investigation, but it is known to interact with enzymes and receptors involved in these pathways .

Properties

IUPAC Name

(4aS,8aS)-3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f][1]benzofuran-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,7,12H,5-6H2,1-3H3/t12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWOSGGWMYYACF-SWLSCSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)OC3=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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